Cas no 1993226-94-0 (cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid)

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid structure
1993226-94-0 structure
商品名:cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
CAS番号:1993226-94-0
MF:C11H19NO5
メガワット:245.272263765335
MDL:MFCD23106059
CID:4771850
PubChem ID:72207583

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
    • cis-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid
    • (2S,5S)-5-{[(TERT-BUTOXY)CARBONYL]AMINOOXANE-2-CARBOXYLIC ACID
    • 3950AJ
    • PB31234
    • SB35138
    • (2R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-
    • (2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid
    • NROSRTMHTJHLLE-YUMQZZPRSA-N
    • cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
    • 1993226-94-0
    • CS-0183495
    • (2R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
    • MFCD23106059
    • 1932117-51-5
    • (2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylicacid
    • P13583
    • MDL: MFCD23106059
    • インチ: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
    • InChIKey: NROSRTMHTJHLLE-HTQZYQBOSA-N
    • ほほえんだ: O1C[C@@H](CC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 245.12632271g/mol
  • どういたいしつりょう: 245.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 84.9

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0364-250mg
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
1993226-94-0 97%
250mg
¥4354.48 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB8033-1G
cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
1993226-94-0 97%
1g
¥ 6,336.00 2023-03-08
eNovation Chemicals LLC
Y1129835-5g
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
1993226-94-0 95%
5g
$4475 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB8033-100MG
cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
1993226-94-0 97%
100MG
¥ 1,584.00 2023-03-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0364-500mg
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
1993226-94-0 97%
500mg
8056.4CNY 2021-05-07
eNovation Chemicals LLC
D635654-500MG
cis-5-(boc-amino)-tetrahydro-pyran-2-carboxylic acid
1993226-94-0 97%
500mg
$790 2024-07-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0364-5g
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
1993226-94-0 97%
5g
61059.05CNY 2021-05-07
Aaron
AR01JV4M-100mg
cis-5-(boc-amino)-tetrahydro-pyran-2-carboxylic acid
1993226-94-0 97%
100mg
$275.00 2023-12-14
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0364-50mg
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
1993226-94-0 97%
50mg
¥1731.3 2025-01-22
eNovation Chemicals LLC
D635654-500mg
cis-5-(boc-amino)-tetrahydro-pyran-2-carboxylic acid
1993226-94-0 97%
500mg
$790 2025-02-19

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid 関連文献

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acidに関する追加情報

Research Briefing on cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid (CAS: 1993226-94-0) in Chemical Biology and Pharmaceutical Applications

Recent advances in chemical biology and pharmaceutical research have highlighted the importance of specialized building blocks such as cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid (CAS: 1993226-94-0). This compound, featuring both a tetrahydropyran scaffold and a protected amine group, has emerged as a valuable intermediate in the synthesis of complex bioactive molecules. Structural analysis reveals that its rigid tetrahydropyran ring system provides conformational constraints that are particularly useful in drug design, especially for targeting protein-protein interactions and allosteric binding sites.

Current literature demonstrates several synthetic applications of this compound, particularly in the development of protease inhibitors and G-protein-coupled receptor (GPCR) modulators. A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) utilized this building block in the synthesis of novel hepatitis C virus NS3/4A protease inhibitors, where the tetrahydropyran moiety was found to significantly enhance binding affinity through optimal positioning of key pharmacophores. The tert-butoxycarbonyl (Boc) protecting group proved crucial for selective amide bond formation during the multi-step synthesis.

From a medicinal chemistry perspective, the compound's stereochemistry (cis configuration) has shown particular promise in improving target selectivity. Research published in Bioorganic & Medicinal Chemistry Letters (2023, 33, 128454) demonstrated that derivatives incorporating this scaffold exhibited 3-5 fold greater selectivity for κ-opioid receptors over μ-opioid receptors compared to analogous piperidine-based compounds. This selectivity profile suggests potential applications in developing analgesics with reduced side effects.

Recent process chemistry developments have focused on optimizing the synthesis of 1993226-94-0 to improve scalability and cost-efficiency. A 2024 patent application (WO2024015832) describes an improved catalytic asymmetric route using chiral phase-transfer catalysis, achieving >98% ee and 85% overall yield from commercially available starting materials. This advancement addresses previous limitations in large-scale production that had hindered broader application of this valuable intermediate.

The compound's utility extends beyond small molecule therapeutics, with emerging applications in PROTAC (proteolysis targeting chimera) design. Its structural features facilitate optimal spacing between warhead and E3 ligase binder components, as demonstrated in recent work on BET protein degraders (ACS Chemical Biology 2024, 19, 2, 432-445). The tetrahydropyran ring's metabolic stability also contributes to improved pharmacokinetic profiles of the resulting degraders.

Ongoing research is exploring the use of this building block in cyclic peptide therapeutics, where its constrained geometry helps overcome common challenges associated with peptide drug development. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that incorporation of this scaffold can enhance membrane permeability while maintaining target affinity in difficult-to-drug targets like transcription factors.

As the pharmaceutical industry continues to pursue more sophisticated molecular architectures, cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid is poised to play an increasingly important role in medicinal chemistry. Its unique combination of synthetic versatility, structural rigidity, and favorable physicochemical properties makes it particularly valuable for addressing current challenges in drug discovery, including the need for compounds that can modulate challenging targets with high specificity.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1993226-94-0)cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
A938284
清らかである:99%
はかる:1g
価格 ($):864.0